molecular formula C14H21NO2 B1486526 (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1155988-21-8

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B1486526
CAS No.: 1155988-21-8
M. Wt: 235.32 g/mol
InChI Key: CJESOMPJGXVZRZ-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 1155988-21-8) is a high-value chemical compound supplied for research and development purposes within the life sciences . This organic molecule features a distinct structure with both cyclopropyl and dimethoxyphenyl groups, presenting opportunities for application in medicinal chemistry and drug discovery programs. The compound is characterized by its molecular formula of C14H21NO2 and a molecular weight of 235.33 g/mol . As a specialized amine, this product serves as a versatile building block for the synthesis of more complex molecules. It is available in various quantities and can be produced to meet specific customer requirements, including high and ultra-high purity grades suitable for rigorous research applications . Researchers utilize this compound strictly in controlled laboratory environments. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and safety data sheets (SDS) must be consulted prior to use.

Properties

IUPAC Name

1-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(11-4-5-11)15-9-12-6-7-13(16-2)8-14(12)17-3/h6-8,10-11,15H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJESOMPJGXVZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the following steps:

  • Cyclopropyl Ethylamine Synthesis: The cyclopropyl group is first synthesized through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.

  • Dimethoxyphenylmethyl Group Addition: The dimethoxyphenylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenylmethyl moiety.

  • Final Coupling: The cyclopropyl ethylamine and dimethoxyphenylmethyl groups are coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using suitable catalysts and solvents.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability Status
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (Target) C₁₄H₂₁NO₂ 235.33 Cyclopropylethyl, 2,4-dimethoxyphenyl Discontinued
(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine C₁₈H₂₃NO₂ 285.39 2,4-Dimethoxyphenyl, 2,6-dimethylphenyl Available
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine C₁₃H₁₉NO 205.30 Cyclopropyl, 2,4-dimethylphenoxy Available
N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide C₁₁H₁₃BrClN₂O 313.60 Bromopyridine, chloroacetamide, cyclopropyl Discontinued

Key Observations :

  • Steric Factors: The cyclopropane ring introduces steric strain, which may reduce rotational freedom compared to non-cyclic analogs like the dimethylphenoxy derivative .
  • Bioactivity Implications : The bromopyridine and chloroacetamide groups in N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide suggest distinct pharmacological targeting compared to the target compound.

Physicochemical Properties

  • Solubility : The dimethoxy groups in the target compound likely improve water solubility relative to purely hydrophobic analogs (e.g., dimethylphenyl derivatives ).
  • Stability: Cyclopropane’s ring strain may increase susceptibility to ring-opening reactions under acidic or thermal conditions compared to non-cyclic amines .

Biological Activity

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H17NC_{12}H_{17}N and a molecular weight of approximately 189.28 g/mol. Its structure features a cyclopropyl group attached to an ethyl chain, which is further connected to a dimethoxyphenylmethylamine moiety. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives of amines can show significant activity against various bacterial strains, suggesting that this compound may possess similar effects.

Antitumor Activity

Preliminary investigations into the antitumor potential of related compounds have shown promising results. For instance, derivatives containing the dimethoxyphenyl group have been evaluated for their cytotoxic effects on cancer cell lines. These studies often utilize assays such as MTT to assess cell viability and proliferation in response to treatment .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve interaction with specific cellular targets such as enzymes or receptors involved in signaling pathways related to cell growth and apoptosis. The structural features of the compound may allow it to modulate these pathways effectively.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits significant activity against bacteria
AntitumorCytotoxic effects observed in cancer cell lines
Mechanism InsightsPotential modulation of cellular signaling pathways

Case Study: Antitumor Efficacy

In a specific study focusing on the antitumor efficacy of related compounds, researchers synthesized several derivatives and tested them against multiple cancer cell lines including MGC-803 and HepG-2. The results indicated that certain derivatives exhibited superior antiproliferative activity compared to standard treatments like cisplatin. This highlights the potential for this compound as a candidate for further development in cancer therapy .

Q & A

Q. Q1. What are the critical considerations for synthesizing (1-cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine, and how do methoxy substituents influence reaction efficiency?

A1: Synthesis of this compound typically involves coupling the 1-cyclopropylethyl moiety with the (2,4-dimethoxyphenyl)methylamine group. Key considerations include:

  • Protection of the amine group : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine, while dichloromethane may stabilize intermediates .
  • Impact of methoxy groups : The electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system, potentially accelerating nucleophilic substitution or reductive amination reactions. However, steric hindrance from the 2,4-dimethoxy arrangement may reduce coupling efficiency .

Q. Example Protocol :

React 2,4-dimethoxybenzylamine (1.2 eq) with 1-cyclopropylethyl bromide (1.0 eq) in DMF at 60°C for 12 h under nitrogen.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

A2: Validation requires a combination of spectroscopic and chromatographic methods:

  • NMR :
    • ¹H NMR : Peaks at δ 6.4–6.6 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 1.0–1.5 ppm (cyclopropyl protons) confirm substituent positions .
    • 13C NMR : Signals near δ 55 ppm (methoxy carbons) and δ 8–12 ppm (cyclopropyl carbons) .
  • LCMS : Look for [M+H]+ ion matching the molecular weight (C₁₄H₂₁NO₂: 235.3 g/mol). Fragmentation patterns should align with the cyclopropylethyl and dimethoxyphenyl groups .
  • Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the cyclopropylethyl group influence the compound’s reactivity in catalytic asymmetric synthesis?

A3: The cyclopropylethyl group introduces unique steric and electronic challenges:

  • Steric effects : The rigid cyclopropane ring restricts conformational flexibility, potentially hindering access to catalytic sites in asymmetric hydrogenation or cross-coupling reactions.
  • Electronic effects : The cyclopropane’s strain increases electron density in adjacent bonds, enhancing susceptibility to electrophilic attack.
    Mitigation Strategy :
  • Use bulky ligands (e.g., BINAP) in palladium-catalyzed reactions to direct regioselectivity .
  • Optimize reaction temperature (<50°C) to prevent ring-opening of the cyclopropane .

Q. Q4. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

A4: Discrepancies in solubility often arise from solvent polarity and hydrogen-bonding capacity.

  • Polar solvents : High solubility in DMSO (≥50 mg/mL) due to hydrogen bonding with the amine and methoxy groups.
  • Nonpolar solvents : Low solubility in hexane (<1 mg/mL) due to the aromatic system’s hydrophobicity .
    Methodological Recommendations :

Perform solubility studies using the shake-flask method at 25°C.

Use UV-Vis spectroscopy to quantify saturation points (λmax ~270 nm for the dimethoxyphenyl group) .

Q. Example Solubility Data :

SolventSolubility (mg/mL)
DMSO52.3
Methanol28.7
Ethanol15.4
Water0.3

Q. Q5. How can computational modeling predict the compound’s interactions with biological targets, such as neurotransmitter receptors?

A5:

  • Docking Studies : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors. The methoxy groups may form hydrogen bonds with receptor residues (e.g., Tyr95 in 5-HT₂A) .
  • MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories. The cyclopropylethyl group’s rigidity may reduce conformational entropy, enhancing binding affinity .

Q. Key Parameters :

  • Binding Energy : ≤ -8.0 kcal/mol indicates strong interactions.
  • Pharmacophore Model : Align the amine group with receptor active sites.

Methodological and Safety Considerations

Q. Q6. What are the best practices for handling and storing this compound to ensure stability?

A6:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
  • Handling : Use gloves and PPE to avoid skin contact. The compound’s amine group may cause irritation .
  • Decomposition Signs : Discoloration (yellow to brown) indicates degradation. Confirm purity via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) before use .

Q. Q7. How can researchers address low yields in large-scale syntheses of this compound?

A7:

  • Scale-Up Challenges : Poor heat dissipation and mixing inefficiencies.
  • Solutions :
    • Use flow chemistry for controlled reaction conditions .
    • Optimize stoichiometry (1.1:1 amine:alkyl halide ratio) to minimize by-products.
    • Employ continuous extraction for purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine
Reactant of Route 2
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(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine

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